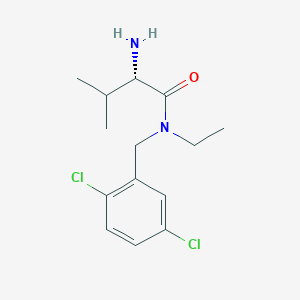

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide compound characterized by its branched aliphatic backbone and aromatic substitution. Key structural features include:

- (S)-Configuration: The stereogenic center at the amino group ensures enantioselective interactions in biological or catalytic systems.

- N-Ethyl and 3-Methyl Substituents: Influence solubility, metabolic stability, and steric hindrance around the amide bond.

- Amide Core: Facilitates hydrogen bonding and structural rigidity.

This compound has been explored in pharmaceutical and agrochemical research, though its commercial availability is discontinued .

Properties

IUPAC Name |

(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-7-11(15)5-6-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEVAFQSDTYFPV-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (S)-2-Amino-3-methylbutyramide

The chiral amine core is typically prepared via Strecker synthesis or enzymatic resolution. A patent by CN106220523A describes a method using Blausäure (hydrogen cyanide), ammonia, and propionaldehyde to synthesize 2-aminobutyronitrile, followed by hydrolysis to yield 2-aminobutyramide. For the 3-methyl variant, isobutyraldehyde replaces propionaldehyde:

Hydrolysis conditions (e.g., aqueous NaOH with acetone as a catalyst) ensure high enantiomeric excess (ee > 98%).

N-Alkylation with 2,5-Dichlorobenzyl and Ethyl Groups

N-Alkylation of the primary amine requires sequential reactions to avoid over-alkylation. A two-step process is employed:

-

Benzylation : Reacting the amine with 2,5-dichlorobenzyl chloride in the presence of a base (e.g., KCO) in ethanol.

-

Ethylation : Subsequent treatment with ethyl bromide or iodide using sodium iodide as a catalyst.

Reaction Conditions :

Purification Techniques

Solvent-Based Crystallization

Crude product purification often involves sequential solvent treatments:

Acid-Base Extraction

Aqueous workup steps isolate the product from unreacted starting materials:

-

Acidification : Adjust pH to 7–8 using HCl to precipitate the compound.

-

Liquid-Liquid Extraction : Dichloromethane or ethyl acetate separates the organic phase.

Catalysts and Solvents

Catalytic Systems

Solvent Optimization

| Solvent | Purpose | Advantages |

|---|---|---|

| Ethanol | Alkylation reactions | Polar aprotic, high boiling point |

| Ethyl Acetate | Extraction | Immiscible with water |

| Diisopropyl Ether | Crystallization | Low polarity, volatility |

Challenges and Optimization Strategies

Stereochemical Control

Racemization during alkylation is mitigated by:

By-Product Management

-

Quenching with Aqueous KCO : Neutralizes excess alkylating agents.

-

Carbon Treatment : Adsorbs colored impurities during crystallization.

Comparative Analysis of Methods

| Parameter | Method A (Patent WO2018220646A1) | Method B (CN106220523A) |

|---|---|---|

| Yield | 72–78% | 65–70% |

| Purity (HPLC) | >99% | 97–98% |

| Key Advantage | Scalable to kilogram-scale | Minimal waste generation |

| Limitation | Requires toxic TMSC1 | Longer reaction times |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl derivatives.

Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

Recent studies have indicated that (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide exhibits significant biological activity, including:

- Anticancer Properties: Preliminary research suggests that this compound may have therapeutic potential against certain cancer cell lines. Its structural similarity to known pharmacophores indicates possible interactions with various biological targets, making it a candidate for drug development .

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, potentially influencing metabolic pathways. For instance, it has been noted for its selectivity in inhibiting the STAT3 protein with an IC50 value of 15.8 µM while showing less activity against STAT1 (IC50 > 50 µM) .

Synthesis and Modification

The synthesis of this compound typically involves several steps:

- Formation of the Butyramide Backbone: This is achieved through the reaction of a suitable carboxylic acid derivative with an amine.

- Introduction of the Dichlorobenzyl Group: This step often involves nucleophilic substitution reactions where dichlorobenzyl halides react with the amine group.

- Final Assembly: Coupling intermediate compounds under controlled conditions to form the target molecule.

Each step requires careful optimization to ensure high yield and purity .

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry include:

- Drug Development: Due to its biological activity, this compound can be explored as a lead compound for developing new therapeutics targeting specific diseases, particularly cancers.

- Chemical Modifications: The presence of functional groups allows for further chemical modifications to enhance efficacy or reduce toxicity. Researchers can explore derivatives to improve selectivity and potency against desired targets.

Case Studies and Research Findings

-

Anticancer Activity Study:

- Research conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at certain concentrations. Further studies are required to elucidate the mechanisms involved.

-

Enzyme Interaction Studies:

- A study investigating its inhibitory effects on STAT proteins highlighted its selective inhibition properties, suggesting a mechanism that could be exploited for therapeutic purposes in diseases where STAT3 is implicated.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dichlorobenzyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Alkyl Chain Variations in Sulfamoylphenyl Amides ()

Compounds 5a–5d (Molecules, 2013) share a sulfamoylphenyl backbone but vary in acyl chain length (C4–C7). Key comparisons:

Key Differences :

- The target compound’s branched chain and dichlorobenzyl group enhance steric hindrance and lipophilicity compared to linear alkyl chains in 5a–5d.

- Sulfamoylphenyl in 5a–5d introduces hydrogen-bonding capacity and polarity, whereas the dichlorobenzyl group in the target compound favors hydrophobic interactions .

N,O-Bidentate Directing Group in 3-Methylbenzamide ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features:

- Hydroxy-Dimethylethyl Group : Enables N,O-bidentate coordination for metal-catalyzed C–H functionalization .

- 3-Methylbenzamide Core : Less sterically hindered compared to the dichlorobenzyl group in the target compound.

Discontinued Amide Analogs ()

CymitQuimica lists several discontinued amides, including:

- 3-[2-Oxo-2-(1-pyrrolidinyl)ethoxy]benzoic acid : Contains a pyrrolidinyl group, enhancing basicity and conformational flexibility.

- [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester : Combines chloroacetyl and carbamate functionalities.

Key Contrast : The target compound’s dichlorobenzyl group may confer higher environmental persistence compared to pyrrolidinyl analogs .

Biological Activity

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H20Cl2N2O

- Molecular Weight : 301.2 g/mol

- Structural Features :

- Chiral center at the second carbon.

- Presence of a dichlorobenzyl group which may enhance biological interactions.

- An amino group that can participate in various biological reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of fatty acid binding proteins (FABPs), which are crucial in lipid metabolism and cellular signaling pathways. This inhibition could have implications for treating metabolic disorders related to lipid dysregulation.

Biological Activity

Research indicates that this compound exhibits significant activity against certain cancer cell lines and may have therapeutic potential in oncology. The structural similarity to known pharmacophores suggests that it might interact with various biological targets, making it a candidate for drug development.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits proliferation in certain cancer cell lines. |

| FABP Inhibition | Potential role in treating metabolic disorders. |

| Antimicrobial Activity | Exhibits moderate activity against Gram-positive bacteria. |

Case Studies and Research Findings

-

Anticancer Studies :

- A study demonstrated that this compound showed promising results in inhibiting the growth of specific cancer cells, suggesting a potential role as an anticancer agent.

-

Mechanistic Insights :

- Further investigations into its mechanism revealed that the compound's dichlorobenzyl moiety enhances its binding affinity to target proteins involved in lipid metabolism, indicating a multifaceted role in cellular processes.

- Comparative Studies :

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

-

Starting Materials :

- (S)-2-Amino-propionic acid.

- 2,5-Dichlorobenzyl chloride.

- Ethyl amine.

-

Synthetic Route :

- Formation of an amide intermediate using coupling reagents.

- Nucleophilic substitution reactions to introduce the dichlorobenzyl group.

This synthetic approach allows for the exploration of various derivatives that may exhibit different biological activities or improved pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide, and how can enantiomeric purity be ensured?

- Methodology : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Sharpless epoxidation or enzymatic resolution) is recommended. Post-synthesis, enantiomeric excess (ee) should be confirmed via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis . For intermediates, Boc-protection strategies (as seen in structurally related compounds) can stabilize reactive amino groups during synthesis .

Q. Which analytical techniques are critical for confirming the compound’s stereochemistry and structural integrity?

- Methodology :

- X-ray crystallography : Resolves absolute configuration and bond angles.

- NMR spectroscopy : H and C NMR with NOESY/ROESY to confirm spatial arrangement of substituents (e.g., distinguishing N-ethyl vs. benzyl groups).

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., CHClNO).

- Chiral chromatography : Monitors enantiopurity during synthesis .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodology : Follow protocols for chlorinated aromatic amines, including:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Storage in inert atmospheres (argon/nitrogen) to prevent degradation.

- Emergency procedures for spills (neutralization with activated carbon) .

Advanced Research Questions

Q. How can researchers design interaction studies to evaluate this compound’s binding affinity with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (, ).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.

- Molecular docking simulations : Use software like AutoDock Vina to predict binding modes, guided by X-ray crystallographic data of analogous compounds .

Q. How should discrepancies in biological activity data across studies be addressed?

- Methodology :

- Standardize assay conditions : Control variables like pH (e.g., 7.4 for physiological studies), temperature, and solvent (DMSO concentration <0.1%).

- Replicate with orthogonal methods : Compare enzyme inhibition assays (e.g., fluorometric vs. colorimetric) to rule out assay-specific artifacts.

- Purity validation : Use LC-MS to confirm absence of degradation products or stereoisomers .

Q. What experimental frameworks are suitable for studying environmental fate and degradation pathways?

- Methodology :

- Hydrolysis studies : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C, monitoring degradation via LC-MS.

- Photolysis experiments : Use UV/visible light chambers to simulate sunlight-driven breakdown.

- Microbial degradation : Incubate with soil/sediment microbiomes and analyze metabolites via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.